2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
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Description
2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity
The compound 2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a member of the isothiazolo-pyrimidine family, characterized by its complex heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The presence of the isothiazole and pyrimidine moieties suggests that it may interact with various biological targets, including kinases and other enzymes involved in disease processes.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O1S, with a molecular weight of approximately 344.40 g/mol. The structure features a pyridine ring and an isothiazolo[4,5-d]pyrimidine core, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆N₄O₁S |
Molecular Weight | 344.40 g/mol |
Solubility | Moderate |
Lipophilicity (XLogP3) | 2.8 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties . The isothiazole moiety is present in several known antibiotics, suggesting that this compound might also exhibit activity against various bacterial strains. Investigations into its efficacy against antibiotic-resistant bacteria could provide valuable insights into its potential as a novel antimicrobial agent .
Kinase Inhibition
The presence of the pyrimidine ring in the structure positions this compound as a potential kinase inhibitor . Kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Preliminary studies suggest that derivatives of isothiazolo-pyrimidines may inhibit specific kinases, leading to further exploration of this compound's inhibitory effects on kinases such as RIP1 .
Antiparasitic Activity
Another promising avenue for research is the compound's potential antiparasitic activity . Similar compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, by inhibiting histone deacetylase involved in parasite growth regulation . This suggests that further studies could evaluate its efficacy against other parasitic infections.
Case Studies and Research Findings
- Antimicrobial Studies : A study on related compounds highlighted significant antimicrobial activity against Escherichia coli and Mycobacterium smegmatis, suggesting that modifications to the side chains can enhance antibacterial properties .
- Kinase Inhibition : In vitro assays demonstrated that certain derivatives exhibited moderate to high inhibition of RIP1 kinase, indicating potential therapeutic applications in inflammatory diseases .
- Antiparasitic Efficacy : Research on similar compounds revealed effective suppression of Plasmodium falciparum growth at low concentrations, indicating that structural features significantly influence biological activity .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-2-4-14(5-3-12)22-15(25)10-24-11-21-17-16(13-6-8-20-9-7-13)23-27-18(17)19(24)26/h2-9,11H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENGZIRUVTZVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.